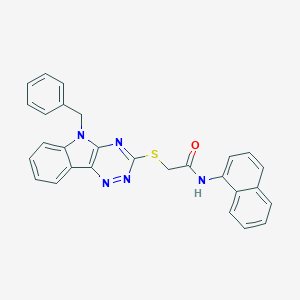![molecular formula C19H12BrClN2O5 B394512 5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid](/img/structure/B394512.png)
5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid is a complex organic molecule featuring multiple functional groups, including a benzodioxole, a pyrazole, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a β-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzodioxole and pyrazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid: can be compared with other similar compounds:
Similar Compounds: Compounds such as , , and .
Uniqueness: The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H12BrClN2O5 |
|---|---|
Molecular Weight |
463.7g/mol |
IUPAC Name |
5-[(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H12BrClN2O5/c1-9-12(4-10-5-16-17(7-14(10)20)28-8-27-16)18(24)23(22-9)11-2-3-15(21)13(6-11)19(25)26/h2-7H,8H2,1H3,(H,25,26)/b12-4+ |
InChI Key |
CRYJHZNYIRFCAK-UUILKARUSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Br)OCO3)C4=CC(=C(C=C4)Cl)C(=O)O |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2Br)OCO3)C4=CC(=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Br)OCO3)C4=CC(=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


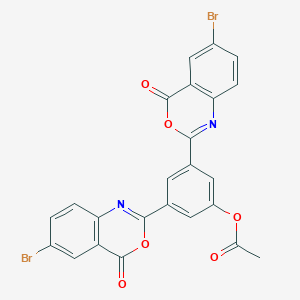
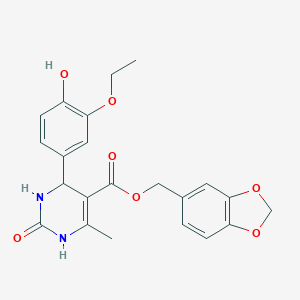
![Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B394435.png)
![7-amino-1-(dimethylamino)-4-methyl-2,5-dioxo-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-4a,7a(2H,5H)-dicarbonitrile](/img/structure/B394436.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394437.png)
![2-iodo-N-[4-(2-{4-[(2-iodobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B394439.png)
![2,3,3-Trichloroprop-2-en-1-yl 4-[(2,4-dimethoxypyrimidin-5-yl)amino]-4-oxobutanoate](/img/structure/B394440.png)
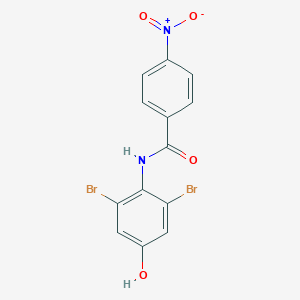
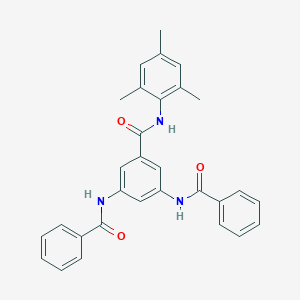
![2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE](/img/structure/B394446.png)
![N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE](/img/structure/B394448.png)
![1-(9H-fluoren-2-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B394449.png)
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394452.png)
